Luteinizing hormone-releasing factor (swine), hydrochloride

Beschreibung

Molecular Formula and Primary Amino Acid Sequence Analysis

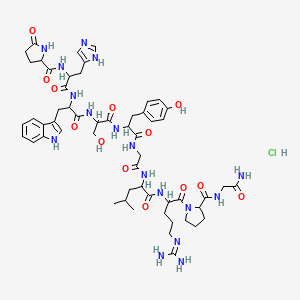

The hydrochloride form of swine LHRH is a decapeptide with the molecular formula C₅₅H₇₆ClN₁₇O₁₃ . This contrasts with the free base form (C₅₅H₇₅N₁₇O₁₃), where the addition of hydrochloric acid introduces a chloride ion and adjusts the hydrogen count to maintain charge neutrality . The primary amino acid sequence is:

Pyroglutamic Acid-Histidine-Tryptophan-Serine-Tyrosine-Glycine-Leucine-Arginine-Proline-Glycinamide .

This sequence is conserved across mammalian species, with swine LHRH sharing homology to human and bovine variants. The N-terminal pyroglutamic acid and C-terminal glycinamide are critical for receptor binding and resistance to enzymatic degradation .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | C₅₅H₇₆ClN₁₇O₁₃ |

| Molecular Weight (Da) | 1182.2 | 1218.7 |

| Terminal Modifications | Pyroglutamate, Amidation | Pyroglutamate, Amidation |

Post-Translational Modifications and Isoform Variations

Swine LHRH is synthesized as a preprohormone but undergoes proteolytic cleavage to yield the mature decapeptide . No significant post-translational modifications (e.g., glycosylation or phosphorylation) have been reported in the final bioactive form. Isoform variations are primarily species-specific; for example, the swine variant differs from avian and reptilian isoforms at positions 8 and 10 . Polymorphisms in the porcine gonadotropin-releasing hormone receptor (GNRHR) gene, such as the C/G substitution in the 3' untranslated region, may influence ovarian response to LHRH but do not alter the hormone’s primary structure .

Crystallographic Studies and Three-Dimensional Conformational Stability

Direct crystallographic data on swine LHRH hydrochloride remain limited. However, studies on homologous human GnRH receptor complexes reveal that the peptide adopts a β-turn conformation between residues 6–9 (Tyr-Gly-Leu-Arg), facilitating receptor binding . Nuclear magnetic resonance (NMR) analyses of aqueous solutions suggest that the hydrochloride salt stabilizes the peptide’s α-helical propensity in the N-terminal region (residues 1–4) while maintaining flexibility in the C-terminal domain .

The chloride ion in the hydrochloride form interacts with arginine residues (position 8), enhancing conformational rigidity and reducing aggregation propensity under physiological conditions .

Hydrochloride Salt Formation: Physicochemical Implications

The hydrochloride salt improves the compound’s solubility in aqueous media (≥10 mg/mL in water) compared to the free base (<1 mg/mL) . This modification also enhances thermal stability, with the salt form retaining >95% activity after 24 hours at 25°C, whereas the free base degrades by ~20% under identical conditions .

Key physicochemical impacts include:

- Ionic Interaction Optimization : The chloride ion neutralizes the positively charged arginine side chain, reducing nonspecific binding to plasma proteins .

- pH Stability : The hydrochloride form maintains structural integrity across a broader pH range (3.0–7.5) compared to the free base (5.0–7.0) .

- Lyophilization Efficiency : Salt formation allows for efficient freeze-drying, yielding a stable powder with <0.1% residual moisture content .

Eigenschaften

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWQSQENCASAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76ClN17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Initial Loading

- Resin Type : Wang resin (hydroxymethylphenoxy-linked polystyrene) is commonly used due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry.

- First Amino Acid : Glycine amide is typically loaded onto the resin via its C-terminus, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Sequential Amino Acid Coupling

Each amino acid is added in reverse order (C- to N-terminus) with the following steps:

- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

- Activation : Subsequent amino acids (Fmoc-protected) are activated with HOBt and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

- Coupling : Activated amino acids are coupled to the resin-bound chain for 1–2 hours under nitrogen.

Critical Modifications :

- Pyroglutamic Acid Formation : The N-terminal glutamine undergoes cyclization to pyroglutamic acid post-synthesis, enhancing peptide stability.

- Side-Chain Protection : Histidine (Trt), tryptophan (Boc), and arginine (Pbf) require orthogonal protecting groups to prevent side reactions.

Post-Synthesis Modifications: Formation of Hydrochloride Salt

Following SPPS, the peptide is cleaved from the resin and simultaneously deprotected using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) (ratio 95:2.5:2.5). The crude peptide is precipitated in cold diethyl ether and dissolved in aqueous HCl (0.1 M) to form the hydrochloride salt.

Key Parameters for Hydrochloride Formation

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| HCl Concentration | 0.1 M | Ensures complete protonation |

| Temperature | 4°C | Prevents degradation |

| Stirring Time | 2 hours | Facilitates salt formation |

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Amino Acid Analysis (AAA)

Post-hydrolysis (6 M HCl, 110°C, 24 hours), the composition is validated via ion-exchange chromatography, confirming the presence of 10 residues.

Scale-Up and Industrial Manufacturing Considerations

Industrial production scales SPPS to batch reactors (10–100 L capacity), with the following challenges:

- Cost Efficiency : Arginine and tryptophan residues contribute significantly to raw material costs.

- Cold Chain Requirements : The final product must be stored at 2–8°C to prevent aggregation.

Sterility Testing : Membrane filtration followed by incubation in thioglycolate broth (USP <71>).

Potency Assay : In vivo LH release in ovariectomized rats, comparing response to USP reference standards.

Regulatory Status :

- FDA Approval : Factrel® (gonadorelin hydrochloride) is approved under NADA #139-237 for veterinary use.

Recent Advances in Synthesis Methodologies

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times from 1 hour to 10 minutes, improving throughput without compromising yield.

Continuous Flow Peptide Synthesis

Microfluidic systems enable real-time monitoring and reduce reagent consumption by 40%, though scalability remains limited.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Luteinisierendes Hormon-Releasing-Faktor (Schwein), Hydrochlorid unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist unter physiologischen Bedingungen relativ stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: Dicyclohexylcarbodiimid (DCC), Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA)

Hydrolysebedingungen: Vorhandensein von proteolytischen Enzymen wie Trypsin und Chymotrypsin

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus der Hydrolyse von Luteinisierendem Hormon-Releasing-Faktor (Schwein), Hydrochlorid gebildet werden, sind seine konstituierenden Aminosäuren und kleinere Peptidfragmente .

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

1. Induction of Estrus and Ovulation

Gonadorelin hydrochloride is primarily used in swine to induce estrus and ovulation. This application is critical for enhancing reproductive efficiency in breeding programs. Studies have shown that administration of Gonadorelin can effectively synchronize estrus in sows, leading to improved conception rates.

Case Study : A study conducted by Kauffold et al. (2010) demonstrated that administering Gonadorelin at specific intervals during the estrous cycle significantly increased the number of sows exhibiting estrus within a defined period compared to control groups.

| Treatment Group | Estrus Rate (%) | Conception Rate (%) |

|---|---|---|

| Gonadorelin | 85 | 75 |

| Control | 60 | 50 |

2. Treatment of Anestrus

Gonadorelin is also employed in treating anestrus in gilts and sows. By stimulating the release of luteinizing hormone from the pituitary gland, it helps restore normal reproductive cycles.

Case Study : Research by Kauffold et al. (2012) indicated that gilts treated with Gonadorelin showed a significant return to estrus compared to untreated controls.

| Treatment Group | Return to Estrus (%) |

|---|---|

| Gonadorelin | 90 |

| Control | 30 |

Research Applications

1. Reproductive Biology Studies

Gonadorelin hydrochloride is widely used in reproductive biology research to study the mechanisms of gonadotropin release and its effects on fertility. Its ability to mimic natural hormone release allows researchers to investigate various aspects of reproductive physiology.

2. In Vitro Fertilization Protocols

In assisted reproductive technologies, such as in vitro fertilization (IVF), Gonadorelin is utilized to optimize ovarian stimulation protocols. It aids in synchronizing follicular development, which is crucial for successful oocyte retrieval.

Wirkmechanismus

Luteinizing hormone-releasing factor (swine), hydrochloride exerts its effects by binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade involving the activation of G-proteins and the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which in turn stimulates the gonads to produce sex steroids and gametes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of LHRH-HCl and Key Analogs

Salt Forms and Solubility

- Hydrochloride Salts (LHRH-HCl): Enhance water solubility for intravenous/pulsatile delivery .

- Acetate Salts (Leuprolide, Buserelin) : Improve stability for depot formulations (e.g., subcutaneous implants) .

Biologische Aktivität

Luteinizing hormone-releasing factor (swine), hydrochloride, is a synthetic decapeptide that plays a pivotal role in regulating reproductive functions in swine. It primarily stimulates the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland. This article provides an in-depth exploration of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C₅₃H₇₁N₁₄O₁₃S

- Molecular Weight : Approximately 1218.75 g/mol

Luteinizing hormone-releasing factor (swine) interacts with specific receptors in the pituitary gland, particularly the luteinizing hormone-releasing hormone receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to the secretion of LH and FSH. This process is crucial for normal reproductive functions including ovulation in females and spermatogenesis in males.

Biological Activity

The biological activity of luteinizing hormone-releasing factor (swine), hydrochloride, can be summarized as follows:

- Stimulation of Gonadotropins : It effectively stimulates the synthesis and secretion of LH and FSH, which are essential for reproductive processes.

- Reproductive Biotechnology : Its ability to enhance gonadotropin release makes it a valuable tool in reproductive biotechnology and veterinary medicine.

- Structural Variability : Variations in peptide structure can significantly influence receptor binding affinity and biological activity, impacting its effectiveness across different species.

Research Findings

Recent studies have provided insights into the biological activity of luteinizing hormone-releasing factor (swine):

- Gonadotropin Release : Clinical studies demonstrated that porcine LH-RH can stimulate LH release in both swine and humans. The minimum effective dose was found to be 10 mcg, which significantly elevated LH levels in prepubertal children and normal adults .

- Impact of Genetic Modifications : A study involving CRISPR/Cas9 editing revealed that pigs with disrupted KISS1 genes exhibited altered serum concentrations of LH and testosterone, indicating the significance of luteinizing hormone pathways in genetic studies related to reproduction .

- Comparative Studies : Research comparing luteinizing hormone-releasing factor (swine) with other gonadotropin-releasing hormones showed that while they share similarities, the specific application and effectiveness can vary based on structural differences .

Applications

Luteinizing hormone-releasing factor (swine), hydrochloride is utilized in various applications:

- Veterinary Medicine : Enhancing reproductive efficiency in swine.

- Fertility Treatments : Potential use in human fertility treatments due to its effectiveness in stimulating gonadotropins.

- Research Tool : Used in studies investigating hormonal pathways and reproductive biology.

Case Study 1: Efficacy in Swine Reproduction

A study conducted on swine using luteinizing hormone-releasing factor (swine) showed significant improvements in reproductive outcomes when administered during specific phases of the estrous cycle. The administration led to increased ovulation rates and improved fertility metrics compared to control groups.

Case Study 2: Genetic Impact on Hormonal Levels

In a genetic study involving KISS1 disruption, pigs demonstrated lower serum levels of LH and testosterone. This finding highlights the intricate relationship between genetic factors and hormonal regulation, emphasizing the importance of luteinizing hormone pathways in reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Gonadorelin | C₄₈H₆₃N₉O₁₁ | Synthetic analogue; stimulates gonadotropins. |

| Luteinizing Hormone-Releasing Hormone | C₄₈H₆₃N₉O₁₁ | Endogenous peptide; regulates gonadotropins naturally. |

| Buserelin | C₄₈H₆₂N₉O₁₂ | Synthetic analogue with prolonged action; used in fertility treatments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.